5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the cyano group: This step involves the addition of a cyano group to the vinyl position, which can be done using reagents like cyanogen bromide or sodium cyanide.
Substitution reactions:
Amino group introduction: The amino group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-[2-(2-methoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole-
- 5-Amino-3-[2-(2-benzyloxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole-
- 5-Amino-3-[2-(2-benzyloxy-3-methoxy-phenyl)-1-cyano-vinyl]-1H-pyrazole-
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups, along with the cyano and amino functionalities, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H21N5O2 |
---|---|
Molecular Weight |
447.5g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(3-methoxy-2-phenylmethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C27H21N5O2/c1-33-24-14-8-11-20(26(24)34-18-19-9-4-2-5-10-19)15-21(16-28)25-23(17-29)27(30)32(31-25)22-12-6-3-7-13-22/h2-15H,18,30H2,1H3/b21-15+ |
InChI Key |
BWYAGEKERVFOQB-RCCKNPSSSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4 |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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